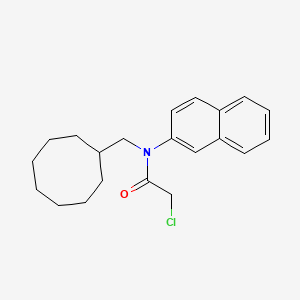
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide, also known as CCMA, is a synthetic compound that has garnered attention in the scientific community for its potential applications in biomedical research. CCMA is a novel molecule that has been synthesized through a unique method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is not fully understood. However, studies have shown that 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Inflammatory cells, such as macrophages, treated with 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide have shown reduced production of inflammatory cytokines. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is also stable and can be stored for extended periods without degradation. However, 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several potential future directions. One area of research is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide in humans.
Métodos De Síntesis
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2-naphthoic acid with thionyl chloride, which leads to the formation of 2-chloro-2-naphthoyl chloride. This intermediate product is then reacted with cyclooctylmethylamine to produce 2-chloro-N-(cyclooctylmethyl)-2-naphthamide. Finally, the product is subjected to acetylation using acetic anhydride to produce 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been studied extensively for its potential applications in biomedical research. One of the primary research areas where 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has shown promise is in the field of cancer research. Studies have shown that 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has anti-tumor properties and can inhibit the growth of various cancer cell lines. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, as it has shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c22-15-21(24)23(16-17-8-4-2-1-3-5-9-17)20-13-12-18-10-6-7-11-19(18)14-20/h6-7,10-14,17H,1-5,8-9,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQJKKTWXLSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)
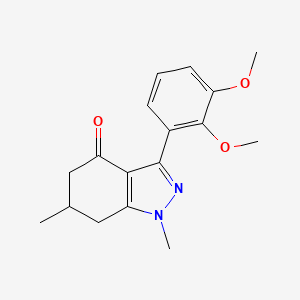
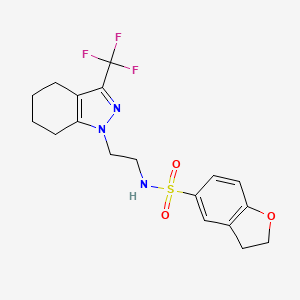
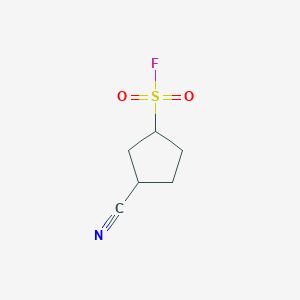
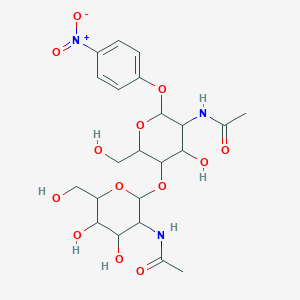
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
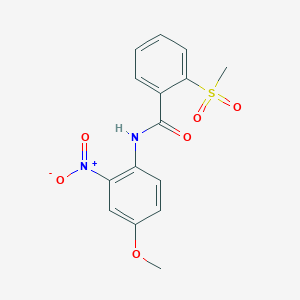
![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)
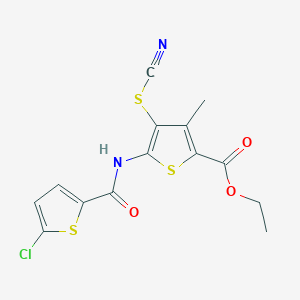
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)
![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)
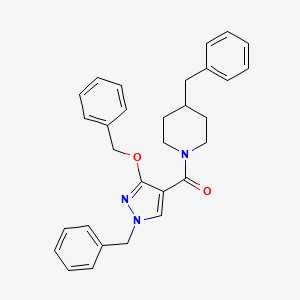
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)